2-{[(3-fluorophenyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-(3-Fluorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has garnered significant interest in recent years due to its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorobenzamido group, a thiazole ring, and a carboxamide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under basic conditions.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced via an amide coupling reaction between 3-fluorobenzoic acid and an amine derivative of the thiazole ring.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamido group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Fluorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-fluorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-fluorobenzamido)benzoate
- Ethyl 4-(3-fluorobenzamido)benzoate
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-fluorobenzamide
- N-(2-chlorophenyl)-3-fluorobenzamide
Uniqueness
2-(3-Fluorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of a fluorobenzamido group, a thiazole ring, and a carboxamide moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H14FN3O2S |
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Molecular Weight |
307.35 g/mol |
IUPAC Name |
2-[(3-fluorobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H14FN3O2S/c1-8-11(13(20)18(2)3)21-14(16-8)17-12(19)9-5-4-6-10(15)7-9/h4-7H,1-3H3,(H,16,17,19) |
InChI Key |
MBPIMSWNDYVEIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)F)C(=O)N(C)C |
Origin of Product |
United States |
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